1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound characterized by its unique structure that includes a piperazine ring and a sulfonyl group attached to a brominated pyridine moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 320.21 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of bioactive molecules.
1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine can be classified under the category of piperazine derivatives, which are widely studied for their pharmacological properties. It is particularly relevant in the development of kinase inhibitors and other therapeutic agents. The compound is listed under several databases, including the Chemical Abstracts Service with the identifier CAS 1226419-68-6 and has been referenced in various scientific literature focusing on synthetic methodologies and biological activities.
The synthesis of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves several steps, including:
For example, one synthetic route includes the nucleophilic substitution of a bromine atom on the pyridine ring with the piperazine nitrogen atom, followed by sulfonylation to introduce the sulfonyl group .
1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
Research indicates that compounds containing piperazine moieties often exhibit significant biological activities. The mechanism of action for 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine may involve:
Experimental data would be necessary to elucidate specific interactions at the molecular level.
The physical properties of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine include:
Chemical properties include:
1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine has potential applications in various fields:
The primary synthetic route to 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine (CAS 1226419-68-6, C₁₀H₁₄BrN₃O₂S) hinges on the sulfonylation of N-methylpiperazine using 6-bromopyridine-3-sulfonyl chloride as the electrophile. This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfur atom of the sulfonyl chloride, forming the critical S-N bond [1] [5]. The process typically employs aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl generated in situ [2].
A key medicinal chemistry optimization involves protecting group strategies. When synthesizing complex drug candidates like CDK inhibitors, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen prevents undesired dialkylation. Subsequent deprotection after sulfonylation yields the target monosubstituted derivative in high purity (≥95%) [5]. Large-scale batches (>1 kg) achieve isolated yields of 85–92% under optimized conditions, as confirmed by suppliers like AccelaChem [2].
Table 1: Comparative Sulfonylation Methods
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Triethylamine | DCM | 0–25 | 4 | 78 | 90 |
DIPEA | THF | 25 | 2 | 92 | 98 |
Pyridine | Acetonitrile | 80 | 1 | 85 | 95 |
Functionalization of the 6-bromopyridine scaffold is critical for downstream derivatization. The bromine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols due to the electron-withdrawing nitrogen [2] [5]. In drug synthesis (e.g., Palbociclib intermediates), SNAr reactions between 6-bromopyridin-3-amine and N-Boc-piperazine occur under mild conditions (50–80°C) in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) [5].
Transition metal-free SNAr protocols enhance suitability for industrial scale. For example, using lithium bis(trimethylsilyl)amide (LiHMDS) as a strong non-nucleophilic base promotes efficient amination at 25°C, avoiding palladium residues and simplifying purification [5]. This method achieves near-quantitative conversion for 6-bromopyridine derivatives, enabling direct access to sulfonylation precursors like 6-bromopyridin-3-sulfonyl chloride.
Table 2: SNAr Conditions for 6-Bromopyridine Amidation
Substrate | Base | Solvent | Product | Yield (%) |
---|---|---|---|---|
6-Bromo-3-nitropyridine | K₂CO₃ | DMF | 1-(6-Bromopyridin-3-yl)-4-methylpiperazine | 75 |
6-Bromo-3-chloropyridine | LiHMDS | THF | 1-(6-Bromopyridin-3-yl)piperazine | 95 |
6-Bromo-3-fluoropyridine | Cs₂CO₃ | NMP | 1-(6-Bromopyridin-3-yl)-4-Boc-piperazine | 88 |
Solvent polarity significantly impacts sulfonylation kinetics and byproduct formation. High-polarity solvents (DMF, acetonitrile) accelerate reaction rates but may promote over-sulfonylation. Conversely, low-polarity solvents (toluene, DCM) improve selectivity but slow kinetics [2]. Binary solvent systems (e.g., THF:H₂O 4:1) emulate Schotten-Baumann conditions, enhancing mass transfer while suppressing hydrolysis of the sulfonyl chloride [5].
Catalytic additives are pivotal for challenging substitutions. Tetrabutylammonium bromide (TBAB, 5 mol%) acts as a phase-transfer catalyst in biphasic water-organic systems, boosting yields by 15–20% compared to uncatalyzed reactions [2] [5]. For SNAr steps, copper(I) iodide (1–2 mol%) catalyzes aminations of less-reactive bromopyridines at reduced temperatures (70°C vs. 120°C), minimizing thermal degradation [5].
Table 3: Solvent/Catalyst Screening for Sulfonylation
Solvent System | Catalyst | Reaction Scale | Isolated Yield (%) | Impurity Profile |
---|---|---|---|---|
DCM | None | 100 g | 78 | 5% disubstituted |
THF/H₂O (4:1) | None | 500 g | 85 | 2% sulfonate acid |
DMF | TBAB (5 mol%) | 1 kg | 92 | <1% impurities |
Toluene | CuI (2 mol%) | 100 g | 88 | 3% dehalogenated |
Sustainable synthesis of 1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine emphasizes solvent substitution, energy reduction, and atom economy. Ethanol-water mixtures replace halogenated solvents in sulfonylation, achieving 88% yield with improved E-factor (environmental factor) values of 8.5 versus 32 for DCM-based routes [4] [5]. Flow chemistry techniques minimize reaction volumes and enable precise temperature control, particularly in exothermic sulfonylation steps. Microreactor systems reduce processing times by 60% and increase space-time yields by a factor of 3 [5].
Waste mitigation strategies include:
Table 4: Green Metrics for Alternative Routes
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
PMI (kg/kg product) | 35 | 12 | 66% reduction |
Energy consumption (MJ/kg) | 310 | 110 | 65% reduction |
Carbon footprint (kg CO₂e/kg) | 18 | 6.5 | 64% reduction |
Water usage (L/kg) | 120 | 45 | 63% reduction |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5